3'-Acetylaminomethylacetophenone
Description
3'-Acetamidoacetophenone (CAS 7463-31-2), also known as N-(3-acetylphenyl)acetamide, is an acetophenone derivative featuring an acetylated amine group at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.203 g/mol . This compound is synthesized via acetylation of 3'-aminoacetophenone (CAS 999-21-3) using acetic anhydride or acetyl chloride, analogous to sulfonamide derivatization reactions described in related syntheses (e.g., sulfonyl chloride reactions with 3-aminoacetophenone) . Key physical properties include a boiling point of 127°C and a crystalline powder morphology . It is primarily utilized as a pharmaceutical intermediate or research chemical due to its stable amide functionality and aromatic ketone backbone .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(3-acetylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-5-3-4-10(6-11)7-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
GYLVETJPYXTRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below summarizes key structural analogs of 3'-Acetamidoacetophenone, highlighting differences in substituents, molecular weights, and physical properties:
Key Observations:
- Substituent Effects: The acetamido group in 3'-Acetamidoacetophenone introduces hydrogen-bonding capacity (via the amide NH) and moderate electron-withdrawing effects, distinguishing it from electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) .
- Molecular Weight: 3'-Acetamidoacetophenone has the highest molecular weight among simple mono-substituted analogs due to the acetylated amine moiety.
- Thermal Stability : The trifluoromethyl derivative exhibits a lower melting point (72–74°C), reflecting reduced intermolecular forces compared to polar substituents like acetamido or hydroxyl .
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